
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide in the presence of a base.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the pyrimidine derivative with phenethylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenylacetic acid derivatives, while reduction could produce alcohols.
科学的研究の応用
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-phenethylacetamide: Similar structure with a methyl group instead of a propyl group.
2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)-N-phenethylacetamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-6-15-11-17(22)20(13-19-15)12-16(21)18-10-9-14-7-4-3-5-8-14/h3-5,7-8,11,13H,2,6,9-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXFZBTTQPMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
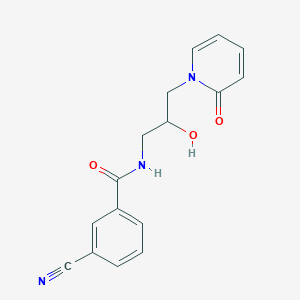
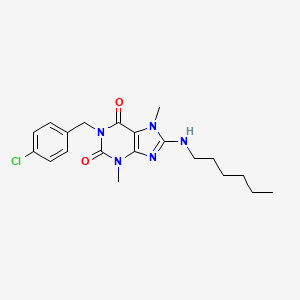

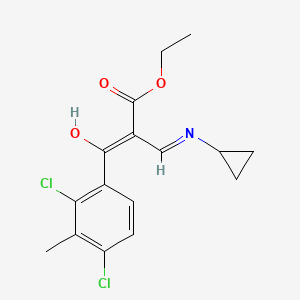
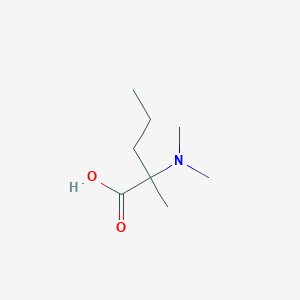
![2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2962013.png)
![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
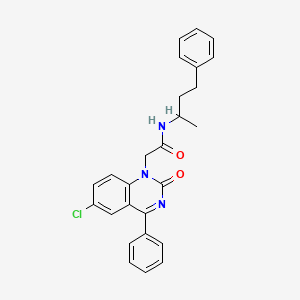
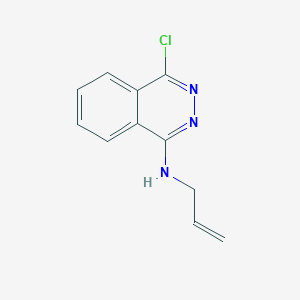
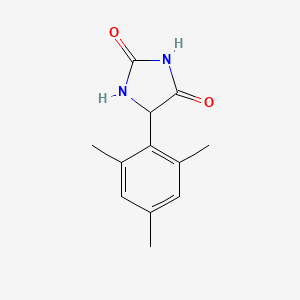
![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[1-(benzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole](/img/structure/B2962024.png)
